molecular formula C53H66N7O8PSi B151243 Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] CAS No. 129451-75-8

Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

Cat. No.: B151243
CAS No.: 129451-75-8
M. Wt: 988.2 g/mol
InChI Key: HRYAQLIYKSXPET-RFMFGJHUSA-N
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Biological Activity

Adenosine derivatives have gained significant attention in biochemical research due to their diverse biological activities and potential therapeutic applications. The compound Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] (often referred to as DMT-dA(bz)) is a complex phosphoramidite derivative of adenosine. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Chemical Formula : C₅₃H₆₆N₇O₈PSi
  • Molecular Weight : 988.19 g/mol
  • CAS Number : 129451-75-8
  • Solubility : Soluble in organic solvents; specific solubility in water not extensively documented.

Synthesis and Purification

DMT-dA(bz) is synthesized through a multi-step process involving the protection of the adenosine moiety and subsequent derivatization. The purity of the compound is critical for its application in oligonucleotide synthesis, with typical purity levels exceeding 95% as determined by HPLC analysis .

The biological activity of DMT-dA(bz) is primarily attributed to its interaction with adenosine receptors (ARs), particularly A1, A2A, A2B, and A3 subtypes. These receptors are involved in various physiological processes, including:

  • Cardiovascular Regulation : Activation of A1 receptors can lead to decreased heart rate and reduced myocardial oxygen consumption.
  • Neuroprotection : A2A receptor antagonism has been linked to neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease.
  • Anti-inflammatory Effects : Modulation of adenosine signaling pathways can reduce inflammation in various tissues.

Case Studies

  • Neuroprotection in Parkinson's Disease Models :
    • Research demonstrated that DMT-dA(bz) exhibited protective effects on dopaminergic neurons in vitro. The compound enhanced cell viability and reduced apoptosis when exposed to neurotoxic agents .
  • Cardiovascular Studies :
    • In vivo studies indicated that administration of DMT-dA(bz) resulted in significant reductions in heart rate and blood pressure in animal models, suggesting potential therapeutic applications for cardiovascular diseases .
  • Anti-inflammatory Applications :
    • A study highlighted the compound's ability to inhibit pro-inflammatory cytokine production in macrophages, showcasing its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionEnhanced neuronal survival under stress
Cardiovascular EffectsDecreased heart rate and blood pressure
Anti-inflammatoryInhibition of cytokine production

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYAQLIYKSXPET-RFMFGJHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66N7O8PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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